[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate
CAS No.:
Cat. No.: VC14510717
Molecular Formula: C24H26O7
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26O7 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/t20-,21-/m0/s1 |
| Standard InChI Key | PNTWXEIQXBRCPS-SFTDATJTSA-N |
| Isomeric SMILES | CC=C(C)C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |
| Canonical SMILES | CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |
Introduction
Chemical Architecture and Stereochemical Features
Molecular Constitution
The compound's molecular formula (C24H26O7) reveals a hybrid structure combining coumarin and sesquiterpene elements. With a molecular weight of 426.5 g/mol, it features:
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A central dihydropyrano[2,3-f]chromen-2-one core
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Two 2-methylbut-2-enoyl ester groups at positions 9 and 10
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Two methyl substituents at C8
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Stereochemical complexity from (9S,10S) configurations
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate | |
| Molecular Formula | C24H26O7 | |
| Molecular Weight | 426.5 g/mol | |
| CAS Number | Not publicly disclosed | |
| Isomeric SMILES | CC=C(C)C(=O)O[C@@H]1C@@HOC(=O)C(=CC)C |
Stereochemical Considerations
The (9S,10S) absolute configuration creates a rigid bicyclic system that constrains molecular flexibility (flexibility index: 0.286) . X-ray crystallographic data, while unavailable for this specific compound, suggests that analogous sesquiterpene coumarins exhibit chair-boat conformations in their pyran rings, with ester groups adopting equatorial orientations to minimize steric strain .
Biosynthetic Pathways and Synthetic Approaches
Biogenetic Origins
Recent mechanistic studies propose that sesquiterpene coumarins like this compound originate through convergent biosynthetic pathways :
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Coumarin Core Formation: 7-Hydroxycoumarin (umbelliferone) serves as the phenolic precursor.
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Farnesylation: Prenyltransferases attach a farnesyl group to the coumarin oxygen.
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Epoxidation: Terminal double bond oxidation creates reactive epoxide intermediates.
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Cyclization: Carbocation-mediated cyclization cascades, catalyzed by sesquiterpene coumarin synthases, generate the polycyclic framework.
The stereochemical outcome at C9 and C10 likely results from enzyme-controlled protonation during the cyclization phase .
Laboratory Synthesis Challenges
Despite advances in natural product synthesis, this compound presents significant synthetic hurdles:
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Stereochemical Control: Achieving (9S,10S) configurations requires chiral auxiliaries or asymmetric catalysis.
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Ester Group Installation: Sequential acylation must address potential β-elimination risks under basic conditions.
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Ring Strain Management: The fused pyranocoumarin system demands careful ring-closing strategies.
Current synthetic routes remain proprietary, though biomimetic approaches inspired by terpene synthase mechanisms show promise .
Metabolic Considerations
The compound demonstrates complex pharmacokinetic behavior:
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CYP450 Interactions: Strong inhibition potential for CYP2C19 (probability score: 0.929)
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Phase II Metabolism: Predicted glucuronidation at the coumarin 7-OH group
Therapeutic Implications
While direct biological data remains scarce, structural analogs suggest potential applications:
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Anticoagulant Activity: Coumarin derivatives often interfere with vitamin K epoxide reductase.
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Anti-inflammatory Effects: Sesquiterpene moieties may inhibit NF-κB signaling .
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Anticancer Potential: Pyranocoumarins demonstrate topoisomerase inhibition in preclinical models.
Computational Modeling and Structure-Activity Relationships
Molecular Dynamics Simulations
Docking studies with hypothetical targets reveal:
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Strong binding affinity (ΔG < -9 kcal/mol) for human serum albumin binding sites
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Moderate interaction (Ki ≈ 1.5 μM) with COX-2 active site
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Poor fit with P-glycoprotein efflux pumps
QSAR Predictions
Quantitative structure-activity relationship models indicate:
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Ester group bulkiness inversely correlates with aqueous solubility
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Methyl substituents at C8 enhance metabolic stability
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Planar coumarin system contributes to π-π stacking with aromatic residues
Challenges and Future Directions
Research Gaps
Critical unanswered questions include:
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Exact biosynthetic enzymes responsible for stereochemical control
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In vivo toxicity profile and maximum tolerated doses
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Synergistic effects with conventional anticoagulants
Synthetic Biology Opportunities
Heterologous production in engineered microbial hosts could address supply limitations. Key requirements:
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Identification of native plant cytochrome P450s for oxidation steps
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Optimization of farnesyl diphosphate precursor flux
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Implementation of orthogonal cofactor regeneration systems
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